1-Phénoxy-2-propanol

Vue d'ensemble

Description

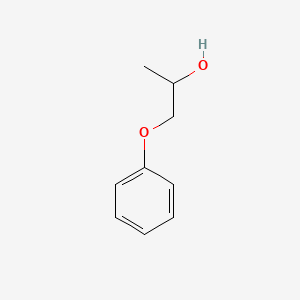

1-Phenoxy-2-propanol is an organic compound with the chemical formula C9H12O2. It is a colorless liquid characterized by its phenoxy and propanol functional groups. This compound is known for its applications in various industries due to its unique chemical properties .

Applications De Recherche Scientifique

1-Phenoxy-2-propanol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Medicine: Research is ongoing into its potential use as a drug delivery agent due to its solubility properties.

Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mécanisme D'action

Target of Action

1-Phenoxy-2-propanol, also known as 1-Phenoxypropan-2-ol, is primarily used as an anesthetic agent . It is known to induce anesthetic effects on the peripheral tissues isolated from Biomphalaria alexandrina . .

Mode of Action

It is known to induce anesthetic effects, suggesting that it may interact with neuronal ion channels or receptors to inhibit nerve signal transmission .

Pharmacokinetics

It is soluble in water , which may influence its absorption and distribution in the body.

Result of Action

1-Phenoxy-2-propanol is known to have anesthetic properties . It has been used as an additive to saline to induce anesthetic effects on the peripheral tissues isolated from Biomphalaria alexandrina prior to fixation

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Phenoxy-2-propanol. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, it forms explosive mixtures with air on intense heating , indicating that temperature and air exposure could affect its stability.

Analyse Biochimique

Biochemical Properties

1-Phenoxy-2-propanol plays a significant role in biochemical reactions, particularly as an anesthetic. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to affect mitochondrial ATP synthesis by abolishing mitochondrial membrane potential . This interaction suggests that 1-Phenoxy-2-propanol may inhibit enzymes involved in the electron transport chain, leading to reduced ATP production. Additionally, it has been used to induce anesthetic effects on peripheral tissues, indicating its interaction with proteins involved in nerve signal transmission .

Cellular Effects

1-Phenoxy-2-propanol has notable effects on cellular processes. It has been observed to decrease ATP levels in nematodes and cultured mammalian cells . This reduction in ATP levels is associated with mitochondrial dysfunction, which can impact various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to induce stress-related aftereffects in cells further highlights its influence on cellular processes .

Molecular Mechanism

The molecular mechanism of 1-Phenoxy-2-propanol involves its interaction with mitochondrial components. By disrupting the mitochondrial membrane potential, it inhibits ATP synthesis, leading to decreased energy availability for cellular processes . This inhibition likely involves binding interactions with enzymes in the electron transport chain, preventing the normal flow of electrons and proton gradient formation. Additionally, 1-Phenoxy-2-propanol may influence gene expression by altering the cellular energy state, which can affect transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenoxy-2-propanol can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 1-Phenoxy-2-propanol can degrade over time, leading to reduced efficacy as an anesthetic . Long-term exposure to the compound may result in sustained mitochondrial dysfunction and chronic reduction in ATP levels, impacting cellular health and function .

Dosage Effects in Animal Models

The effects of 1-Phenoxy-2-propanol vary with different dosages in animal models. At lower doses, it effectively induces anesthesia without significant adverse effects . Higher doses can lead to toxic effects, including severe mitochondrial dysfunction and substantial ATP depletion . These toxic effects highlight the importance of carefully controlling the dosage to avoid adverse outcomes in experimental settings.

Metabolic Pathways

1-Phenoxy-2-propanol is involved in various metabolic pathways. It is metabolized by enzymes that convert it into different metabolites, which can then enter other biochemical pathways . The compound’s interaction with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase suggests its involvement in oxidation-reduction reactions, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 1-Phenoxy-2-propanol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . The compound may also interact with transporters and binding proteins that facilitate its movement within the cell . Its distribution within tissues can affect its localization and accumulation, influencing its overall activity and function.

Subcellular Localization

1-Phenoxy-2-propanol’s subcellular localization is primarily within the mitochondria, where it exerts its effects on ATP synthesis . The compound’s ability to target mitochondria is likely due to its lipophilic properties, allowing it to integrate into mitochondrial membranes. This localization is crucial for its role in disrupting mitochondrial function and influencing cellular energy metabolism .

Méthodes De Préparation

1-Phenoxy-2-propanol can be synthesized through several methods:

Analyse Des Réactions Chimiques

1-Phenoxy-2-propanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenoxyacetone under specific conditions.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Comparaison Avec Des Composés Similaires

1-Phenoxy-2-propanol can be compared to other similar compounds such as:

- Propylene glycol phenyl ether

- Phenoxyisopropanol

- Propylene phenoxytol

These compounds share similar structural features but differ in their physical and chemical properties, such as boiling points, solubility, and reactivity. 1-Phenoxy-2-propanol is unique due to its specific combination of phenoxy and propanol groups, which confer distinct solubility and reactivity characteristics .

Activité Biologique

1-Phenoxy-2-propanol, also known as propylene glycol phenyl ether (PPPh), is an organic compound with diverse applications in industrial and cosmetic formulations. This article explores its biological activity, including toxicity, metabolic pathways, and effects on various biological systems, supported by relevant case studies and research findings.

1-Phenoxy-2-propanol has the chemical formula and a molecular weight of 152.19 g/mol. It is characterized by a phenoxy group attached to a propanol backbone, which contributes to its solubility and biological interactions.

Acute Toxicity

The acute toxicity of 1-Phenoxy-2-propanol is relatively low. Studies indicate that the oral LD50 in rats exceeds 2000 mg/kg, with minimal mortality observed at high doses . Inhalation studies also reveal an LC50 greater than 5400 mg/m³, indicating a low risk of acute respiratory toxicity .

Eye and Skin Irritation

1-Phenoxy-2-propanol is classified as severely irritating to the eyes but non-irritating to the skin in rabbit models . Furthermore, it did not induce skin sensitization in guinea pigs when tested using the Buehler method.

Reproductive and Developmental Toxicity

In reproductive toxicity studies involving two generations of rats, exposure to high concentrations (5000 ppm) resulted in reduced body weights and food consumption without significant clinical signs . The NOAEL (No Observed Adverse Effect Level) for maternal and fetal toxicity was established at 180 mg/kg-day based on skeletal variations observed at higher doses.

Metabolism and Excretion

The primary metabolic pathways for 1-Phenoxy-2-propanol involve conjugation and hydrolysis, leading to the formation of phenol conjugates and propylene glycol derivatives. The major routes of elimination are via urine and feces .

Caenorhabditis elegans Studies

Research utilizing Caenorhabditis elegans has shown that exposure to 1-Phenoxy-2-propanol induces stress responses, as indicated by activation of the daf-16 stress reporter gene . This suggests that while it may serve as an effective immobilizing agent for experimental purposes, it can also elicit significant stress-related aftereffects.

Skin Permeability Studies

A study on percutaneous absorption demonstrated that 1-Phenoxy-2-propanol exhibits substantial skin permeability. In vitro tests showed absorption rates of approximately 50% for shampoo formulations and around 33% for cream formulations over a 24-hour period . This indicates its potential effectiveness as a preservative in cosmetic applications.

Case Studies

Environmental Impact

Data indicate that 1-Phenoxy-2-propanol biodegrades rapidly in aerobic conditions, suggesting a low environmental persistence . Its log octanol-water partition coefficient of 1.5 further supports its moderate hydrophobicity, influencing its distribution in environmental matrices.

Propriétés

IUPAC Name |

1-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLKWZIFZMJLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027312 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Reference #1] | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241.2 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 15.1 g/L at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0622 g/cu cm at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.27 (Air = 1) | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.00218 mm Hg at 25 °C | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS No. |

770-35-4 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CZY0NY1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11.4 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.